molecular formula C21H26N2O4S B6561612 4-(dimethylsulfamoyl)-N-[(4-phenyloxan-4-yl)methyl]benzamide CAS No. 1091151-22-2

4-(dimethylsulfamoyl)-N-[(4-phenyloxan-4-yl)methyl]benzamide

Cat. No.: B6561612
CAS No.: 1091151-22-2
M. Wt: 402.5 g/mol
InChI Key: GEJVQTSQDFMZRK-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[(4-phenyloxan-4-yl)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a dimethylsulfamoyl group and a phenyloxan-4-ylmethyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[(4-phenyloxan-4-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the dimethylsulfamoyl group through sulfonation reactions. The phenyloxan-4-ylmethyl group can be attached via nucleophilic substitution reactions, often using appropriate protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[(4-phenyloxan-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzamide core.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-[(4-phenyloxan-4-yl)methyl]benzamide has diverse applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies, particularly in enzyme inhibition or protein-ligand interactions.

    Medicine: Its unique structure could be explored for pharmaceutical applications, such as developing new drugs or therapeutic agents.

    Industry: The compound’s properties might be useful in materials science, including the development of new polymers or advanced materials.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[(4-phenyloxan-4-yl)methyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dimethylsulfamoyl group could play a role in binding interactions, while the phenyloxan-4-ylmethyl group might influence the compound’s overall conformation and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylsulfamoyl)piperazin-1-yl]phenylboronic acid: This compound shares the dimethylsulfamoyl group but differs in the core structure and functional groups.

    1,2,3,4-tetrahydroisoquinoline analogs: These compounds have a different core structure but may exhibit similar biological activities due to the presence of sulfonamide groups.

Uniqueness

4-(dimethylsulfamoyl)-N-[(4-phenyloxan-4-yl)methyl]benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[(4-phenyloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-23(2)28(25,26)19-10-8-17(9-11-19)20(24)22-16-21(12-14-27-15-13-21)18-6-4-3-5-7-18/h3-11H,12-16H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJVQTSQDFMZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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